ALA-D-ISOGLUTAMINYL-LYS-D-ALA-D-ALA ACET
Description
“ALA-D-ISOGLUTAMINYL-LYS-D-ALA-D-ALA ACET” is a synthetic peptide derivative with the chemical formula C₃₅H₅₆N₁₀O₁₅·C₂H₄O₂ (acetate salt) and a molecular weight of approximately 1,058.97 g/mol (calculated from InChI data) . Structurally, it consists of a peptide backbone incorporating non-standard amino acid residues:
- D-alanine (D-ALA) residues at positions 3 and 4.
- L-lysine (LYS) and D-isoglutaminyl residues, which introduce branching and functional diversity.
- An acetate counterion, likely enhancing solubility or stability.
The compound’s stereochemistry is critical, as indicated by the InChI string, which specifies D- and L-configurations at multiple chiral centers.
Properties
CAS No. |
14225-30-0 |
|---|---|
Molecular Formula |
C20H37N7O7 |
Molecular Weight |
487.55 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Structure Highlights | Key Functional Groups | Biological Role/Application | Key Differences |
|---|---|---|---|---|
| ALA-D-ISOGLUTAMINYL-LYS-D-ALA-D-ALA ACET | D-Ala-D-Ala motif, acetate counterion | Amide bonds, branched side chains | Hypothesized antimicrobial agent | Unique D-isoglutaminyl residue |
| Vancomycin | Cyclic heptapeptide, D-Ala-D-Ala binding | Chlorinated biphenyl, sugar moieties | Glycopeptide antibiotic | Larger macrocyclic structure |
| Teicoplanin | Lipid tail, D-Ala-D-Ala binding | Fatty acid chain | Lipoglycopeptide antibiotic | Enhanced membrane interaction |
| Muramyl Pentapeptide | L-Ala-D-isoGlu-L-Lys-D-Ala-D-Ala | N-acetylmuramic acid backbone | Bacterial cell wall precursor | Natural substrate, lacks acetate |
Key Findings
D-Ala-D-Ala Motif :
- The D-Ala-D-Ala sequence in “this compound” mirrors bacterial cell wall precursors, similar to vancomycin’s target . However, vancomycin’s macrocyclic structure enables stronger binding via hydrogen bonds, whereas the linear peptide here may lack comparable affinity .
Acetate Counterion: The acetate enhances solubility compared to non-acetylated analogs like muramyl pentapeptide, which relies on natural anionic groups for membrane integration .
Functional Microbiota Interactions :
- While acetylene black (ACET) in anaerobic digestion studies enhances microbial diversity , this peptide’s acetate group may interact differently with bacterial membranes, suggesting divergent mechanisms of action.
Research Implications and Limitations
- Antimicrobial Potential: Structural parallels to glycopeptide antibiotics suggest possible inhibition of cell wall synthesis, but empirical data on minimum inhibitory concentrations (MICs) are absent in the provided evidence .
- Contextual Confusion: The abbreviation “ACET” in other studies refers to acetylene black (a conductive material) or acetaminophen , necessitating careful distinction in future research.
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